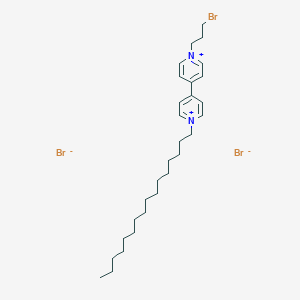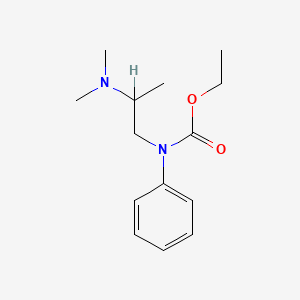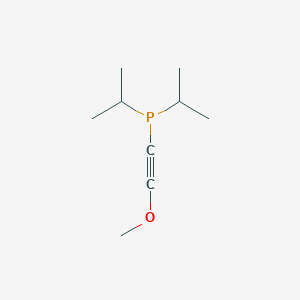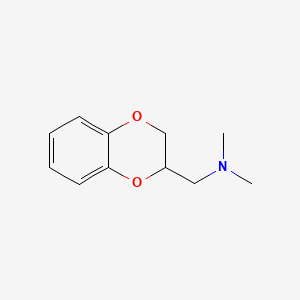
1-(3-Bromopropyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium salt with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 1-bromohexadecane and 3-bromopropyl bromide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while elimination reactions would produce alkenes.
科学研究应用
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex quaternary ammonium salts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and as a phase transfer catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
(3-Bromopropyl)trimethylammonium bromide: A simpler quaternary ammonium salt with similar nucleophilic substitution reactions.
N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide: Another quaternary ammonium salt with a similar structure but different alkyl chain lengths.
Uniqueness
1-(3-Bromopropyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridine core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug delivery and antimicrobial research.
属性
CAS 编号 |
90910-47-7 |
|---|---|
分子式 |
C29H47Br3N2 |
分子量 |
663.4 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C29H47BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-31-24-17-28(18-25-31)29-19-26-32(27-20-29)23-16-21-30;;/h17-20,24-27H,2-16,21-23H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
URORVSZRNVUSGZ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)





![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)




![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
